molecular formula C9H12O5 B14561765 2-Oxabicyclo[2.2.2]octane-3,3-dicarboxylic acid CAS No. 61779-37-1

2-Oxabicyclo[2.2.2]octane-3,3-dicarboxylic acid

Cat. No.: B14561765
CAS No.: 61779-37-1
M. Wt: 200.19 g/mol
InChI Key: KAARCFGDJJRYRV-UHFFFAOYSA-N
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Description

2-Oxabicyclo[222]octane-3,3-dicarboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.2.2]octane-3,3-dicarboxylic acid typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods: While specific industrial production methods for 2-Oxabicyclo[22

Chemical Reactions Analysis

Types of Reactions: 2-Oxabicyclo[2.2.2]octane-3,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which 2-Oxabicyclo[2.2.2]octane-3,3-dicarboxylic acid exerts its effects is primarily through its incorporation into larger molecular structures. Its rigid bicyclic framework provides stability and influences the overall conformation of the molecules it is part of. This can enhance the binding affinity and specificity of drug molecules to their targets, thereby improving their efficacy .

Comparison with Similar Compounds

Uniqueness: 2-Oxabicyclo[2.2.2]octane-3,3-dicarboxylic acid stands out due to its ability to improve the water solubility and metabolic stability of drug molecules. Its incorporation into drug structures can lead to new bioactive analogs with enhanced properties .

Properties

CAS No.

61779-37-1

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

2-oxabicyclo[2.2.2]octane-3,3-dicarboxylic acid

InChI

InChI=1S/C9H12O5/c10-7(11)9(8(12)13)5-1-3-6(14-9)4-2-5/h5-6H,1-4H2,(H,10,11)(H,12,13)

InChI Key

KAARCFGDJJRYRV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(O2)(C(=O)O)C(=O)O

Origin of Product

United States

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